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molecular formula C8H9ClO3 B101995 4-Chloro-2,6-bis(hydroxymethyl)phenol CAS No. 17026-49-2

4-Chloro-2,6-bis(hydroxymethyl)phenol

Cat. No. B101995
M. Wt: 188.61 g/mol
InChI Key: OGMITUYZIACKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138411B2

Procedure details

Potassium hydroxide (84.82 g, 1.30 mole) was dissolved in H2O (200 mL) in a two liter 3-neck round bottom flask fitted with thermocouple, mechanical stirrer, and stopper. With stirring, 4-chlorophenol (128.56 g, 1.0 mole) was added with cooling (ice bath) resulting in the temperature rising to 26° C. Formalin (230 mL of 37% aqueous solution, 2.83 mole) was added portion-wise maintaining the temperature below 25° C. The reaction was warmed to 35° C. for 48 hours. To this solution was added aqueous acetic acid (80.0 mL, 84.1 g, 1.40 mole in 800 mL H2O) causing the solution to become turbid. Vacuum filtration of the suspension yielded a tan solid. The solid was stirred with acetone (100 mL) and the insoluble product collected by vacuum filtration. The solution was diluted with hexanes yielding several crops of the diol as fine tan needles (35.0 g, 19%). mp 160.6–163.3° C. 1H NMR (acetone-d6, NaOD, D2O/300 MHz) 6.69 (s, 2H), 4.48 (s, 4H), 7.88 (d, 1H, J=2.6 Hz), 7.75 (d, 1H, J=2.6 Hz), 6.08 (q, 1H, J=6.9 Hz). ESLRMS m/z 206 (M+NH4+). ESHRMS m/z 187.0131 (M−H, Calc'd 187.0162).
Quantity
84.82 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
128.56 g
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[CH2:11]=O.[C:13]([OH:16])(=O)C>O.CC(C)=O>[Cl:3][C:4]1[CH:9]=[C:8]([CH2:11][OH:1])[C:7]([OH:10])=[C:6]([CH2:13][OH:16])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
84.82 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
128.56 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Step Three
Name
Quantity
230 mL
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with thermocouple, mechanical stirrer, and stopper
TEMPERATURE
Type
TEMPERATURE
Details
with cooling (ice bath)
CUSTOM
Type
CUSTOM
Details
resulting in the temperature
CUSTOM
Type
CUSTOM
Details
rising to 26° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 25° C
FILTRATION
Type
FILTRATION
Details
Vacuum filtration of the suspension
CUSTOM
Type
CUSTOM
Details
yielded a tan solid
FILTRATION
Type
FILTRATION
Details
the insoluble product collected by vacuum filtration
ADDITION
Type
ADDITION
Details
The solution was diluted with hexanes yielding several crops of the diol as fine tan needles (35.0 g, 19%)

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(C(=C1)CO)O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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